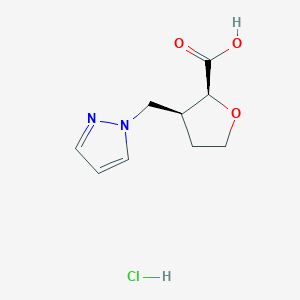
(2S,3S)-3-((1H-Pyrazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic organic compound that features a pyrazole ring attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize the desired compound in moderate to good yields.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using flow microreactors, and ensuring sustainable and efficient processes, can be applied to its production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole ring but differs in the attached functional groups.
1H-indazole derivatives: Structurally similar but with different ring systems and functional groups.
Tertiary butyl esters: Similar in terms of synthetic methods but differ in chemical structure and applications
Uniqueness
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Propriétés
Formule moléculaire |
C9H13ClN2O3 |
|---|---|
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
(2S,3S)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m0./s1 |
Clé InChI |
CWPTWYDPYNNZEZ-WSZWBAFRSA-N |
SMILES isomérique |
C1CO[C@@H]([C@@H]1CN2C=CC=N2)C(=O)O.Cl |
SMILES canonique |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





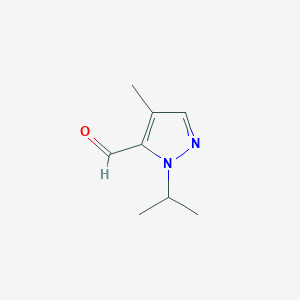

![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
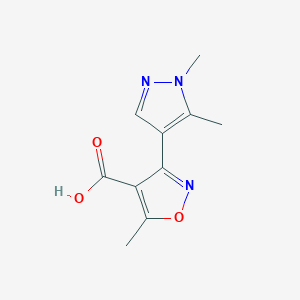


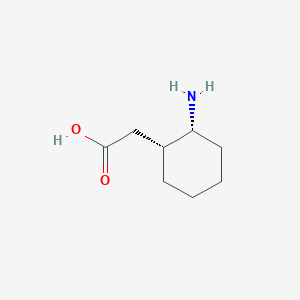
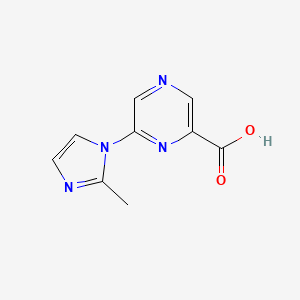
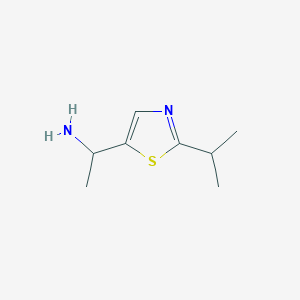
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
